4-(2-Bromo-phenoxy)-pyrimidine

Antibacterial target engagement DNA polymerase III inhibition Halogen SAR

Source 4-(2-Bromo-phenoxy)-pyrimidine for your TBK1/IKKε or antibacterial programs. This privileged 4-phenoxypyrimidine scaffold features a strategic ortho-bromine—ideal for Suzuki diversification and halogen bonding to gatekeeper residues. Unlike fluoro/chloro analogs, it balances cross-coupling reactivity with steric tolerance. A direct starting point for patent-expanding SAR libraries.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
Cat. No. B12065301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-phenoxy)-pyrimidine
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=NC=NC=C2)Br
InChIInChI=1S/C10H7BrN2O/c11-8-3-1-2-4-9(8)14-10-5-6-12-7-13-10/h1-7H
InChIKeyVMERCKYKUOVMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromo-phenoxy)-pyrimidine (CAS 1249297-77-5) – A Strategic Ortho-Bromo Pyrimidine Intermediate for Kinase-Focused Medicinal Chemistry


4-(2-Bromo-phenoxy)-pyrimidine (C₁₀H₇BrN₂O, MW 251.08 g/mol) is a heterocyclic building block comprising a pyrimidine core connected via an ether linkage at the 4-position to a 2-bromophenoxy substituent . The compound belongs to the 4-phenoxypyrimidine class, a privileged scaffold in kinase inhibitor drug discovery, with the ortho-bromine atom providing a dual role: it serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling [1], and can engage in halogen-bonding interactions with biological targets [2]. The compound is primarily supplied as a research intermediate (typical purity ≥95%) for the synthesis of more elaborate kinase-targeting molecules, particularly those directed at TBK1, IKKε, and related serine/threonine kinases [3].

Why 4-(2-Bromo-phenoxy)-pyrimidine Cannot Be Replaced by Unsubstituted Phenoxy or Alternative Halogen Analogs Without Experimental Revalidation


Within the 4-phenoxypyrimidine class, the identity and position of the halogen substituent profoundly influence both synthetic utility and biological target engagement. Class-level evidence from DNA polymerase III inhibition assays demonstrates that halophenoxy derivatives exhibit greater inhibitory activity than the unsubstituted 4-phenoxy compound, attributable to hydrophobic and potential halogen-bonding interactions between the 4-substituent and the enzyme surface [1]. Ortho-bromine, specifically, offers a unique balance of reactivity for cross-coupling chemistry versus steric tolerance, distinguishing it from ortho-fluoro (electronically distinct, poor cross-coupling handle) and ortho-chloro (lower leaving-group reactivity) analogs [2]. Furthermore, regioisomeric variation—4-(2-bromophenoxy)-pyrimidine versus 2-(4-bromophenoxy)-pyrimidine—shifts the pyrimidine nitrogen geometry relative to the phenoxy moiety, which can alter kinase hinge-region binding and selectivity profiles [3]. These compounded structure–activity relationship (SAR) effects mean that generic substitution within this scaffold family introduces uncontrolled variables that can compromise both chemical tractability and biological readout.

Quantitative Differentiation Evidence for 4-(2-Bromo-phenoxy)-pyrimidine versus Closest Analogs


Halophenoxy Substitution Enhances Inhibitory Activity Compared to Unsubstituted 4-Phenoxypyrimidine – Bacillus subtilis DNA Polymerase III Assay

In a systematically studied series of 2-amino-6-(benzylamino)pyrimidines, substituents at the 4-position were evaluated for inhibition of DNA polymerase III from Bacillus subtilis. The unsubstituted 4-phenoxy derivative showed reduced activity relative to the parent 4-oxo (isocytosine) compound. In contrast, halophenoxy derivatives—including those bearing bromine on the phenoxy ring—demonstrated enhanced inhibitory activity, surpassing both the 4-phenoxy analog and the parent isocytosine baseline [1]. This finding establishes that halogen incorporation on the phenoxy ring of a 4-substituted pyrimidine scaffold is not merely tolerated but is activity-enhancing, providing a quantifiable differentiation for 4-(2-bromo-phenoxy)-pyrimidine over its non-halogenated 4-phenoxy counterpart.

Antibacterial target engagement DNA polymerase III inhibition Halogen SAR

Ortho-Bromine Enables Suzuki-Miyaura Cross-Coupling Diversification Not Accessible with Fluoro or Unsubstituted Phenoxy Analogs

The presence of a bromine atom on the phenoxy ring of 4-(2-bromo-phenoxy)-pyrimidine provides a direct handle for palladium-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids, enabling post-synthetic diversification of the phenoxy ring [1]. This reactivity is absent in the 4-(2-fluoro-phenoxy)-pyrimidine analog, where the C–F bond is essentially inert under standard Suzuki conditions (bond dissociation energy: C–F ≈ 485 kJ/mol vs. C–Br ≈ 285 kJ/mol), and in the unsubstituted 4-phenoxypyrimidine, which lacks a cross-coupling handle altogether. While chloro analogs also undergo Suzuki coupling, aryl bromides exhibit a broader substrate scope and more predictable reactivity in palladium-catalyzed transformations, positioned between the more reactive but synthetically less accessible iodides and the less reactive chlorides [2].

Synthetic chemistry Cross-coupling Scaffold diversification

Ortho-Bromophenoxy Substitution Creates a Halogen-Bonding-Capable Ligand Not Replicable by Methyl or Methoxy Analogs

Bromine atoms positioned on aryl rings can engage in halogen bonding (X-bonding) with backbone carbonyl oxygens, gatekeeper residues, and sulfur atoms of methionine side chains in kinase ATP-binding sites. Computational and crystallographic studies on pyrimidine-based kinase inhibitors have demonstrated that strategically placed bromine substituents form stabilizing halogen bonds (C–Br···O=C and C–Br···S–Met interactions) that contribute measurably to binding affinity and selectivity [1]. In the context of 4-(2-bromo-phenoxy)-pyrimidine, the ortho-bromine on the phenoxy ring is geometrically positioned to extend toward the hydrophobic pocket or solvent-exposed region of kinase active sites, depending on the hinge-binding orientation of the pyrimidine core. This interaction potential is absent in the 4-(2-methylphenoxy)-pyrimidine analog (methyl group cannot engage in halogen bonding) and in the 4-(2-methoxyphenoxy)-pyrimidine analog (weaker or geometrically distinct interaction). The bromine atom also increases lipophilicity (estimated ΔLogP ≈ +0.5 to +0.8 vs. unsubstituted phenoxy), which can enhance membrane permeability in cellular assays [2].

Halogen bonding Kinase inhibitor design Structure-based drug design

4-Substitution Pattern Places the Phenoxy Group in a Kinase Hinge-Binder Geometry Distinct from 2-Substituted Regioisomers

The position of the phenoxy substituent on the pyrimidine ring dictates the spatial relationship between the ether oxygen and the pyrimidine nitrogen atoms that engage the kinase hinge region. In 4-substituted phenoxypyrimidines, the pyrimidine N1 and N3 atoms are positioned relative to the phenoxy group such that the scaffold can adopt a type I or type II kinase inhibitor binding mode, with the phenoxy group extending toward the solvent-exposed region or the ribose pocket [1]. Patent literature on TBK1/IKKε inhibitors explicitly highlights 4-substituted pyrimidine scaffolds with phenoxy or substituted phenoxy groups as active pharmacophores, with reported IC50 values for optimized derivatives reaching 7 nM against TBK1 [2]. In contrast, 2-phenoxypyrimidine regioisomers orient the ether linkage adjacent to only one pyrimidine nitrogen, altering the hydrogen-bonding complementarity with the kinase hinge. This geometric distinction is non-trivial: SAR studies on TBK1/IKKε pyrimidine inhibitors show that small changes in substituent position on the pyrimidine core can shift potency by orders of magnitude and alter selectivity across the kinome [1].

Kinase hinge-binding Regioisomeric SAR Scaffold geometry

High-Value Application Scenarios for 4-(2-Bromo-phenoxy)-pyrimidine


Kinase Inhibitor Lead Generation Targeting TBK1, IKKε, and Related Innate Immune Kinases

The 4-phenoxypyrimidine scaffold is a validated pharmacophore for TBK1 and IKKε inhibition, with optimized derivatives achieving single-digit nanomolar potency (IC50 = 7 nM) [1]. 4-(2-Bromo-phenoxy)-pyrimidine serves as a direct starting point for structure–activity relationship (SAR) exploration, where the ortho-bromine can be retained for halogen bonding to gatekeeper methionine residues or substituted via Suzuki coupling to rapidly generate focused libraries. The scaffold's established kinase hinge-binding geometry at the 4-position—documented in multiple TBK1/IKKε patent disclosures [1]—makes this compound a strategic intermediate for programs targeting innate immune signaling, oncology, and inflammatory diseases.

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling in Parallel Library Synthesis

The ortho-bromine on the phenoxy ring of 4-(2-bromo-phenoxy)-pyrimidine provides a reactive handle for palladium-catalyzed cross-coupling with commercially available aryl and heteroaryl boronic acids [2]. This enables parallel synthesis of diverse 4-(2-aryl-phenoxy)-pyrimidine libraries without requiring de novo synthesis of each phenoxy precursor. The bromine reactivity is balanced between the more labile iodide (prone to homocoupling side reactions) and the less reactive chloride (requiring harsher conditions), making it the preferred halogen for medicinal chemistry library production where both yield and substrate scope are critical [2].

Antibacterial Target Engagement Studies on DNA Polymerase III and Related Replicative Enzymes

Class-level evidence establishes that halophenoxy-substituted pyrimidines exhibit enhanced inhibition of Bacillus subtilis DNA polymerase III compared to non-halogenated phenoxy analogs [3]. 4-(2-Bromo-phenoxy)-pyrimidine can be deployed as a probe molecule to investigate the role of halogen bonding and hydrophobic interactions in bacterial replicative enzyme inhibition, with the ortho-bromine serving as both a binding element and a synthetic diversification point for SAR expansion. This application is relevant to antibacterial discovery programs targeting Gram-positive DNA replication machinery.

Halogen Bonding Probe Development for Structural Biology and Biophysical Assays

The ortho-bromine substituent on 4-(2-bromo-phenoxy)-pyrimidine is capable of forming stabilizing halogen bonds (C–Br···O=C and C–Br···S–Met) with protein targets, a feature documented in kinase inhibitor co-crystal structures [4]. This makes the compound suitable as a minimal pharmacophore probe for biophysical studies—including thermal shift assays (TSA), surface plasmon resonance (SPR), and X-ray crystallography—aimed at quantifying the contribution of halogen bonding to ligand–protein binding energy. The pyrimidine core provides a UV-active chromophore (λmax ~ 260 nm) that facilitates detection in HPLC-based biochemical assays.

Quote Request

Request a Quote for 4-(2-Bromo-phenoxy)-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.